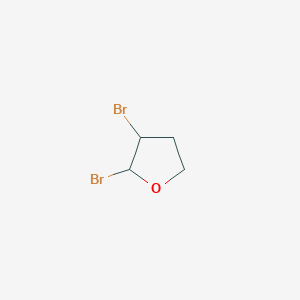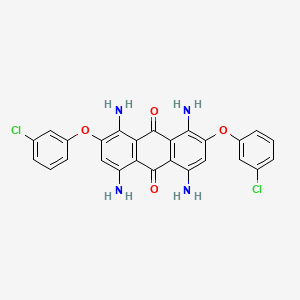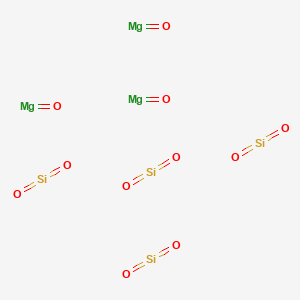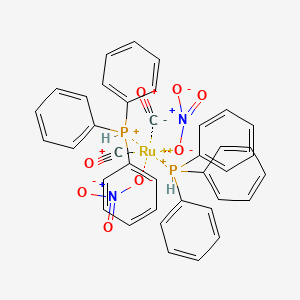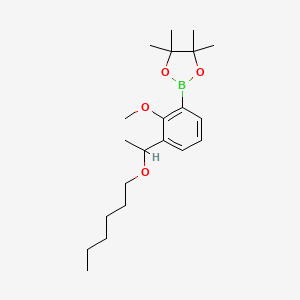
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone is a complex organic compound known for its unique structure and properties. This compound features a central anthraquinone core substituted with phenylthio and tert-butylphenylthio groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of phenylthio and tert-butylphenylthio groups through substitution reactions. Common reagents used in these steps include thiophenol derivatives and tert-butylphenylthiol, often under conditions involving catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenylthio and tert-butylphenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific targets involved.
相似化合物的比较
Similar Compounds
Similar compounds include other anthraquinone derivatives with different substituents, such as:
- 1,4-Bis(phenylthio)anthraquinone
- 1,4-Bis((4-methylphenyl)thio)anthraquinone
- 1,4-Bis((4-chlorophenyl)thio)anthraquinone
Uniqueness
The uniqueness of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone lies in its specific substituents, which confer distinct chemical and biological properties. The presence of tert-butyl groups can enhance the compound’s stability and lipophilicity, potentially improving its performance in various applications compared to other anthraquinone derivatives.
属性
CAS 编号 |
83929-64-0 |
|---|---|
分子式 |
C46H40O2S4 |
分子量 |
753.1 g/mol |
IUPAC 名称 |
1,4-bis[(4-tert-butylphenyl)sulfanyl]-5,8-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C46H40O2S4/c1-45(2,3)29-17-21-33(22-18-29)51-37-27-28-38(52-34-23-19-30(20-24-34)46(4,5)6)42-41(37)43(47)39-35(49-31-13-9-7-10-14-31)25-26-36(40(39)44(42)48)50-32-15-11-8-12-16-32/h7-28H,1-6H3 |
InChI 键 |
GCKDMLWYMGYLTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)C(C)(C)C)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


